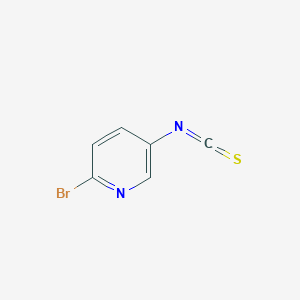
2-Bromo-5-isothiocyanatopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-isothiocyanatopyridine is a chemical compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 g/mol It is a derivative of pyridine, characterized by the presence of both bromine and isothiocyanate functional groups on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isothiocyanatopyridine typically involves the reaction of 2-amino-5-bromopyridine with thiophosgene or other thiocarbonyl transfer reagents . The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the formation of the isothiocyanate group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to monitor and adjust reaction parameters.
化学反応の分析
Types of Reactions: 2-Bromo-5-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isothiocyanate group can react with nucleophiles like amines to form thiourea derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Typical conditions involve the use of a base and a solvent such as dimethylformamide or tetrahydrofuran.
Addition Reactions: Reagents such as primary or secondary amines are used, often in the presence of a base to neutralize the by-products.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Addition Reactions: Products are typically thiourea derivatives, which can be further modified for various applications.
科学的研究の応用
2-Bromo-5-isothiocyanatopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfur-containing groups.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
作用機序
The mechanism of action of 2-Bromo-5-isothiocyanatopyridine involves its reactivity with nucleophiles, particularly those containing sulfur or nitrogen atoms. The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
類似化合物との比較
2-Bromo-5-iodopyridine: Similar in structure but contains an iodine atom instead of an isothiocyanate group.
2-Bromo-5-nitropyridine: Contains a nitro group, which imparts different reactivity and applications.
2-Bromo-5-chloropyridine: Contains a chlorine atom, used in different substitution reactions.
Uniqueness: 2-Bromo-5-isothiocyanatopyridine is unique due to the presence of both bromine and isothiocyanate groups, which provide a combination of reactivity that is not found in many other compounds. This dual functionality allows for a broader range of chemical transformations and applications, particularly in the synthesis of complex molecules and the study of biological systems .
特性
IUPAC Name |
2-bromo-5-isothiocyanatopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVILLOMKUYMNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=C=S)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
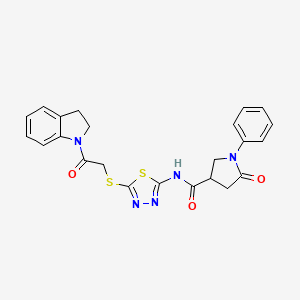
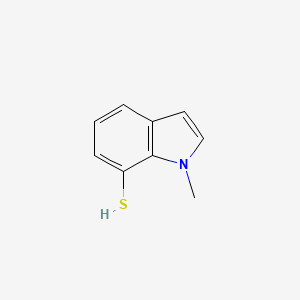
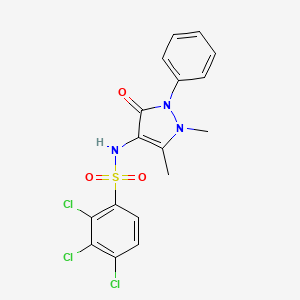
![1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2657553.png)
![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2657554.png)
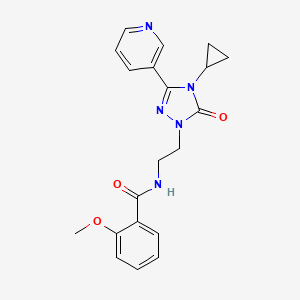
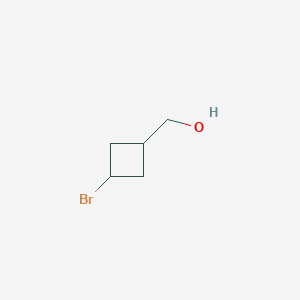
![3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2657559.png)
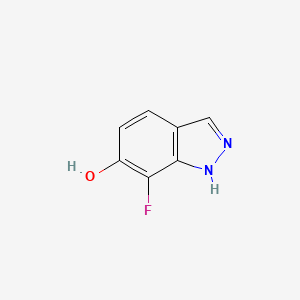
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2657561.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2657562.png)
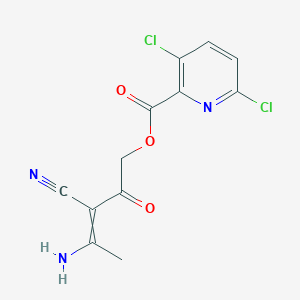
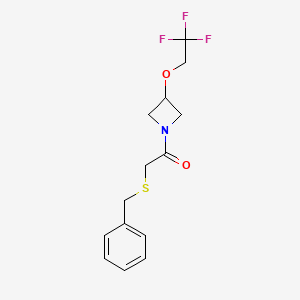
![N-(3,4-dimethoxyphenyl)-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2657568.png)
